molecular formula C12H12FN3O2 B15113946 1-(6-Fluoro-1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide

1-(6-Fluoro-1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B15113946
M. Wt: 249.24 g/mol
InChI Key: QETXYIONVGVJNN-UHFFFAOYSA-N
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Description

1-(6-Fluoro-1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a benzoxazole ring substituted with a fluorine atom and a pyrrolidine carboxamide group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Fluoro-1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide typically involves the reaction of 6-fluoro-1,3-benzoxazole with pyrrolidine-2-carboxylic acid. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Fluoro-1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the benzoxazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

1-(6-Fluoro-1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 1-(6-Fluoro-1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The fluorine atom and the benzoxazole ring play crucial roles in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-1,3-benzoxazol-2-yl)methanol
  • 6-Fluoro-1,3-benzoxazol-2-yl)methyl]amine

Uniqueness

1-(6-Fluoro-1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide stands out due to its unique combination of a benzoxazole ring and a pyrrolidine carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12FN3O2

Molecular Weight

249.24 g/mol

IUPAC Name

1-(6-fluoro-1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C12H12FN3O2/c13-7-3-4-8-10(6-7)18-12(15-8)16-5-1-2-9(16)11(14)17/h3-4,6,9H,1-2,5H2,(H2,14,17)

InChI Key

QETXYIONVGVJNN-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=NC3=C(O2)C=C(C=C3)F)C(=O)N

Origin of Product

United States

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